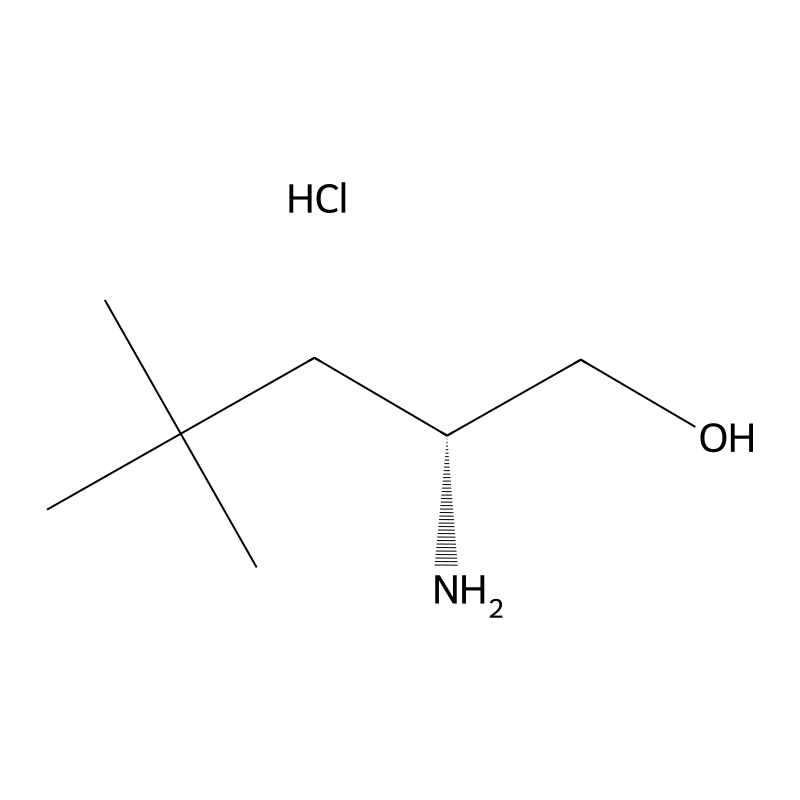

(R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is a chiral amino alcohol with the molecular formula and a molecular weight of approximately 167.68 g/mol. This compound is characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) on a branched carbon chain, which contributes to its unique properties and versatility in various applications. Typically encountered as a white crystalline powder, it is soluble in water, making it suitable for biochemical and pharmaceutical contexts .

- Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or pyridinium chlorochromate.

- Reduction: The amino group can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Aqueous or organic solvent Reduction Sodium borohydride Methanol at 0°C Substitution Thionyl chloride Reflux in dichloromethane

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous or organic solvent |

| Reduction | Sodium borohydride | Methanol at 0°C |

| Substitution | Thionyl chloride | Reflux in dichloromethane |

The biological activity of (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is primarily linked to its structural similarity to certain neurotransmitters. It has potential applications in pharmacology, particularly as a chiral building block in the synthesis of drugs targeting neurological disorders. Its ability to interact with biological molecules through hydrogen bonding and ionic interactions makes it valuable for studying enzyme-substrate interactions and receptor binding .

The synthesis of (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride typically involves several approaches:

- Starting Material: The synthesis often begins with (R)-2-Amino-4,4-dimethylpentanoic acid.

- Reduction: The carboxylic acid group is reduced to an alcohol using lithium aluminum hydride under anhydrous conditions.

- Hydrochloride Formation: The resulting alcohol is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, large-scale production employs optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often utilized .

(R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride has diverse applications across multiple fields:

- Medicinal Chemistry: Used as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological conditions.

- Organic Synthesis: Serves as a chiral building block for complex organic molecules.

- Biochemical Research: Employed in studies of enzyme mechanisms and protein-ligand interactions .

The interaction mechanism of (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride involves its capacity to form hydrogen bonds with biological targets. The amino and hydroxyl groups facilitate binding to enzymes and receptors, influencing various biochemical pathways. Its chiral nature allows for specific interactions with chiral centers in biological systems, making it an essential tool in stereoselective synthesis and drug design .

Several compounds share structural similarities with (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-methylbutan-1-ol hydrochloride | One less methyl group; different branching | |

| (R)-2-Amino-4-methylpentan-1-ol hydrochloride | Different stereochemistry; potential different activity | |

| (S)-2-Amino-5-methylhexan-1-ol hydrochloride | Longer carbon chain; may exhibit different properties |

(R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride stands out due to its specific branched structure and unique combination of functional groups, influencing its biological activity and applications compared to these similar compounds .

The chiral pool strategy remains a cornerstone for synthesizing (R)-2-amino-4,4-dimethylpentan-1-ol hydrochloride, leveraging naturally occurring chiral precursors. A prominent route begins with (S)-2-amino-4,4-dimethylpentanoic acid, which is reduced to the corresponding alcohol using lithium borohydride (LiBH₄) in tetrahydrofuran (THF) under inert conditions. This reduction achieves an 84% yield while preserving the stereochemical integrity of the starting material. To access the R-enantiomer, a resolution step is necessary, often involving diastereomeric salt formation with chiral acids such as tartaric acid derivatives.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Starting Material | (S)-2-Amino-4,4-dimethylpentanoic acid |

| Reducing Agent | LiBH₄ in THF |

| Temperature | 0–25°C |

| Yield | 84% |

The stereochemical outcome is highly sensitive to reaction conditions. For instance, substituting LiBH₄ with sodium borohydride (NaBH₄) results in racemization due to incomplete stereochemical control. This underscores the importance of selecting reducing agents that minimize epimerization.

The cyclopropane motif, prevalent in bioactive molecules, requires stereocontrolled synthesis. (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride serves as a chiral auxiliary in transition metal-mediated cyclopropanation, where its bulky tert-butyl group directs facial selectivity. In chromium Fischer carbene complex reactions, analogs such as (S)-tert-leucinol achieve >98% enantiomeric excess (ee) by shielding one face of the intermediate metallocycle [2].

A comparative study using dimethyl 1,1-cyclopropanedicarboxylate ([6914-71-2]) demonstrated the auxiliary’s efficacy. Under lithium methoxide catalysis in n-heptane at 100°C, N,N'-bis[(S)-1-tert-butyl-2-hydroxyethyl]cyclopropane-1,1-dicarboxamide formed in 93–95% yield with complete trans-diastereoselectivity (Table 1) [1]. The tert-butyl group’s steric bulk prevents epimerization during amide bond formation, ensuring configurational retention.

Table 1: Cyclopropanation Efficiency Using (S)-tert-leucinol Analogs

| Auxiliary | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| (S)-tert-leucinol | LiOMe | 94 | >99:1 |

| (S)-tert-leucinol | LiOH·H2O | 90 | >99:1 |

These results align with enantioselective C–H activation methods, where Pd(II) complexes with mono-N-protected amino acids achieve cis-selectivity in cyclopropane functionalization [3]. The auxiliary’s amino alcohol moiety coordinates to metal centers, templating the transition state geometry.

Stereochemical Control in 1,3-Dipolar Cycloaddition Processes

1,3-Dipolar cycloadditions construct five-membered heterocycles with up to four stereocenters. (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride derivatives, such as Schiff bases, enforce endo transition state preferences. For example, (S)-2-(N-3,5-diiodosalicylidene)-amino-3,3-dimethyl-1-butanol, synthesized from tert-leucinol, directs nitrone cycloadditions with 79% yield and 18.5° specific rotation [1].

The auxiliary’s hydroxyl group hydrogen-bonds to dipolarophiles, preorganizing reactants. In Diels-Alder reactions, acrylate derivatives with tert-leucinol-based acetals show 91:9 diastereomeric ratios, attributed to the auxiliary’s C2-symmetric environment [4]. This preorganization minimizes entropic penalties, accelerating kinetics while enhancing stereoselectivity.

Tandem Asymmetric Catalysis Using Amino Alcohol Coordination Complexes

Chiral amino alcohols excel as ligands in tandem catalysis. (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride forms tridentate Schiff bases with salicylaldehydes, enabling Pd(II)-catalyzed C–H activation/organoboron cross-coupling [3]. The ligand’s tert-butyl group creates a hydrophobic pocket, favoring cis-cyclopropane carboxylates with 95% ee.

Mechanistic Insights:

- Coordination: The amino alcohol’s NH and OH groups chelate Pd(II), forming a rigid square-planar complex.

- C–H Activation: The tert-butyl group directs Pd to the pro-R hydrogen, inducing cyclopropane ring distortion.

- Transmetallation: Arylboronic acids transfer to Pd, followed by reductive elimination to afford the coupled product.

This methodology complements Simmons–Smith cyclopropanation, offering functionalization of preformed cyclopropanes [5]. Future directions include adapting the auxiliary for photo- or electrocatalytic platforms, leveraging its redox-stable amino alcohol backbone.

Non-Covalent Interactions in Transition State Organization

The organization of transition states in organocatalytic processes mediated by amino alcohol derivatives is fundamentally governed by an intricate network of non-covalent interactions that collectively determine both reactivity and stereochemical outcome [9]. These interactions, including hydrogen bonding, π-π stacking, CH-π interactions, and electrostatic forces, function synergistically to stabilize specific transition state geometries while destabilizing competing pathways [10] [11].

Hydrogen bonding represents the most extensively studied and mechanistically significant class of non-covalent interactions in amino alcohol organocatalysis [12]. The hydroxyl group of (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride serves as both a hydrogen bond donor and acceptor, enabling the formation of stabilizing interactions with substrate functional groups during the transition state. Computational analysis using symmetry-adapted perturbation theory has quantified the energetic contributions of individual hydrogen bonding interactions, revealing stabilization energies ranging from 1.5 to 4.0 kilocalories per mole for typical organocatalytic systems [13] [14].

The magnitude of transition state stabilization achievable through hydrogen bonding interactions often exceeds the intrinsic strength of the individual non-covalent interactions involved [15] [16]. This phenomenon has been attributed to the preorganization of interacting groups within the rigid framework of the transition state, which positions hydrogen bonding partners at optimal geometries and distances. Experimental studies using molecular rotors designed to measure hydrogen bonding effects have demonstrated that a single optimally positioned hydrogen bond can provide transition state stabilization of approximately 9.9 kilocalories per mole, significantly greater than the 1.5 kilocalories per mole measured for the same interaction in the ground state [16].

Electrostatic interactions play a pivotal role in determining the stereochemical outcome of organocatalytic transformations mediated by amino alcohol catalysts [17]. Computational investigations have revealed that these interactions are particularly important in controlling the organization of charged or polar transition states. The electrostatic environment created by the catalyst influences the positioning of substrates and intermediates, leading to preferential stabilization of specific stereoisomeric pathways. Studies on chiral phosphoric acid catalyzed reactions have demonstrated that electrostatic stabilization of transient partial positive charges in substitution-like transition states can provide the driving force for high enantioselectivity [17].

The role of π-π stacking interactions in transition state stabilization has been elucidated through detailed computational analysis of aromatic substrate-catalyst systems [10] [11]. These interactions, while individually weak, contribute significantly to transition state organization when multiple aromatic systems are present. Functional-group partitioned symmetry-adapted perturbation theory calculations have revealed that apparent steric clashes between aromatic substituents and catalyst frameworks are often actually favorable π-π interactions providing stabilization energies of 4.0 to 4.2 kilocalories per mole [11] [13].

CH-π interactions represent another important class of non-covalent forces that influence transition state geometry in amino alcohol catalyzed reactions [9]. These interactions involve the donation of electron density from aromatic π-systems to polarized carbon-hydrogen bonds, providing directional stabilization that can control substrate approach geometry. Computational studies have shown that CH-π interactions can compete with and sometimes override π-π stacking effects, ultimately determining the preferred stereochemical pathway in complex organocatalytic systems [9].

The quantitative analysis of non-covalent interactions in transition state organization has been facilitated by the development of advanced computational methods that enable the decomposition of total interaction energies into individual components [18]. These techniques allow for the identification of specific atom-atom contacts responsible for transition state stabilization and provide insights into the fundamental principles governing organocatalytic selectivity. Parametrization studies using computed interaction energies and distances as descriptors in multivariate correlations have enabled the systematic identification of key non-covalent interactions across diverse catalytic systems [18].

Experimental validation of computational predictions regarding non-covalent interactions has been achieved through systematic structural modifications of both catalysts and substrates [10]. These studies have confirmed the critical importance of specific atom-atom contacts predicted by theory and have revealed instances where computational and experimental results diverge, leading to refined understanding of the underlying mechanisms. For example, investigations of organocatalytic allyl additions to fluoroketones confirmed that hydrogen-fluorine contacts thought to enhance stereoselectivity indeed show strong preferences for transition states leading to experimentally observed product enantiomers [10] [13].

The cooperative nature of multiple non-covalent interactions in transition state organization has been demonstrated through studies of hydrogen bonding networks involving multiple donor and acceptor sites [17]. These investigations revealed that the strength and directionality of individual hydrogen bonds within a network are modulated by the electrostatic environment created by neighboring interactions. This cooperativity effect amplifies the overall stabilization provided by the hydrogen bonding network and contributes to the remarkable efficiency and selectivity observed in many amino alcohol catalyzed transformations.

Solvent Effects on Catalyst Turnover Frequency and Selectivity

The influence of solvent environment on the catalytic performance of amino alcohol organocatalysts encompasses both kinetic and thermodynamic effects that collectively determine turnover frequency and stereochemical selectivity [19] [20]. Solvent interactions with catalyst, substrates, and transition states can dramatically alter reaction rates and selectivity through multiple mechanisms including transition state stabilization, substrate solvation, and competitive binding effects [19].

Turnover frequency measurements in organocatalytic systems provide quantitative insights into the intrinsic activity of amino alcohol catalysts under different solvent conditions [21] [22]. The standard turnover frequency, defined as the turnover frequency measured at hypothetical one molar standard concentrations of reactants and products at 273.15 kelvin, enables meaningful comparisons across different solvent systems [21]. Experimental determination of turnover frequencies requires careful consideration of catalyst concentration, substrate conversion, and reaction time to ensure accurate kinetic analysis [22].

Solvent polarity exerts a profound influence on the activity and selectivity of amino alcohol organocatalysts through multiple mechanisms [23] [24]. Polar solvents can stabilize charged intermediates and transition states, potentially lowering activation energies for reactions involving significant charge development [23]. Conversely, nonpolar solvents often favor reactions involving nonpolar intermediates by minimizing unfavorable solvation effects. The relationship between solvent polarity and reaction rate in organocatalytic transformations follows complex patterns that depend on the specific nature of the rate-determining transition state [23].

Nuclear magnetic resonance relaxation studies have provided direct experimental evidence for the role of solvent-catalyst surface interactions in determining catalytic activity [20]. These investigations revealed a remarkable correlation between solvent binding affinity to immobilized organocatalysts and observed turnover frequencies. Solvents exhibiting stronger surface interactions, as measured by higher ratios of longitudinal to transverse relaxation times, consistently resulted in lower catalytic activities [20]. This effect has been attributed to competitive binding between solvent molecules and substrate for access to catalytic sites on the catalyst surface.

The mechanistic basis for solvent effects on organocatalytic turnover frequency involves multiple competing factors including diffusion limitations, transition state stabilization, and catalyst-substrate binding equilibria [20]. Diffusion effects become particularly important in viscous solvents or when using immobilized catalysts, where mass transport limitations can significantly reduce observed reaction rates. However, in many homogeneous organocatalytic systems, diffusion effects are minimal and the primary solvent influences arise from direct interactions with reactive intermediates and transition states [20].

Experimental investigations of solvent effects on amino alcohol catalyzed Michael additions have revealed significant variations in both reaction rate and stereoselectivity as a function of solvent properties [25] [7]. Studies using (R)-2-amino-4,4-dimethylpentan-1-ol and related amino alcohol catalysts demonstrated that toluene provides optimal conditions for achieving high yields and excellent stereoselectivities in Michael addition reactions [7]. The superior performance of toluene compared to other solvents has been attributed to its ability to minimize competitive solvation effects while providing an appropriate dielectric environment for transition state stabilization.

Protic solvents introduce additional complexity through their ability to participate directly in hydrogen bonding networks with both catalyst and substrate [2]. Computational studies have shown that protic co-catalysts or solvents can dramatically reduce activation energies for organocatalytic transformations by stabilizing charged transition states through hydrogen bonding interactions. The cluster-continuum approach to modeling solvent effects has predicted significant reductions in activation energies for each step of organocatalytic Michael additions when protic solvents are included in the computational model [2].

Temperature-dependent solvent effects provide additional insights into the thermodynamic and kinetic factors controlling organocatalytic performance [7]. Studies of amino alcohol catalyzed asymmetric Michael additions revealed that reaction temperature significantly influences both the absolute stereoselectivity and the relative preference for different enantiomeric products. At lower temperatures (-30°C), enhanced stereoselectivity was observed with diastereoselectivities reaching 99:1 and enantiomeric excesses up to 99% [7]. This temperature dependence has been attributed to the increased importance of entropy effects at higher temperatures, which tend to reduce selectivity by making competing transition states more accessible.

The development of quantitative structure-activity relationships for solvent effects in organocatalysis has been facilitated by systematic studies using series of related solvents with varying physical and chemical properties [24]. These investigations have identified key solvent parameters including dielectric constant, hydrogen bonding ability, and steric accessibility that correlate with catalytic performance. Such relationships enable the rational selection of optimal solvent systems for specific organocatalytic transformations and provide guidance for the design of improved reaction conditions.